molecular formula C12H11Br B8184721 6-(Bromomethyl)-1-methylnaphthalene

6-(Bromomethyl)-1-methylnaphthalene

Cat. No.: B8184721
M. Wt: 235.12 g/mol
InChI Key: KYABVYILIJFSPX-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-1-methylnaphthalene ( 1261687-79-9) is a high-purity organic compound with the molecular formula C12H11Br and an average mass of 235.12 g/mol . This naphthalene derivative is structurally characterized by a bromomethyl group at the 6-position and a methyl group at the 1-position of the naphthalene ring system, making it a valuable bifunctional intermediate in synthetic organic chemistry. The compound serves as a crucial building block for researchers, particularly in the construction of more complex molecular architectures. Its primary research value lies in its reactivity; the bromomethyl group is an excellent electrophile, facilitating nucleophilic substitution reactions to form carbon-carbon and carbon-heteroatom bonds. This allows for the facile introduction of a 1,6-disubstituted naphthalene scaffold into target molecules, which is useful in the development of ligands for catalysis, organic materials science, and pharmaceutical research. The compound must be handled with care, as it is classified with the signal word "Danger" and carries hazard statements H314, H317, and H290, indicating it causes severe skin burns and eye damage, may cause an allergic skin reaction, and may be corrosive to metals . It is supplied for laboratory research and development purposes only and is strictly not for diagnostic, therapeutic, or personal use. The product is stored and shipped under an inert atmosphere at room temperature to ensure its stability and quality upon delivery .

Properties

IUPAC Name

6-(bromomethyl)-1-methylnaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Br/c1-9-3-2-4-11-7-10(8-13)5-6-12(9)11/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYABVYILIJFSPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=CC=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure and Conditions

Radical bromination with NBS is a widely adopted method for benzylic bromination. The reaction proceeds via a radical chain mechanism initiated by azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO):

  • Substrate : 1-Methylnaphthalene

  • Reagents : NBS (1.1–1.5 equiv), AIBN (0.1–0.2 equiv)

  • Solvent : Halogenated solvents (e.g., CCl₄, 1,2-dichloroethane)

  • Temperature : 80–85°C under reflux

  • Reaction Time : 2–4 hours

Example :
In a 50 mL flask, 1-methylnaphthalene (142 mg, 1.0 mmol), NBS (213 mg, 1.2 mmol), and AIBN (16 mg, 0.1 mmol) were dissolved in 1,2-dichloroethane (10 mL). The mixture was refluxed at 85°C for 2 hours, yielding 6-(bromomethyl)-1-methylnaphthalene with 94% selectivity at 37% conversion.

Optimization Insights

  • Solvent Effects : Chlorobenzene and 1,2-dichloroethane enhance selectivity by stabilizing radical intermediates.

  • Stoichiometry : Excess NBS (1.5 equiv) improves conversion (>90%) without compromising selectivity.

  • Side Reactions : Prolonged reaction times (>2 hours) risk aromatic ring bromination, reducing yield.

Electrophilic Bromination with Molecular Bromine

Classic Bromination in Carboxylic Acid Media

This method employs Br₂ in acetic or propionic acid, often with iron powder for dehalogenation:

  • Substrate : 1-Methylnaphthalene

  • Reagents : Br₂ (2.0 equiv), Fe powder (catalytic)

  • Solvent : Glacial acetic acid

  • Temperature : 40–50°C

  • Reaction Time : 1.5–3 hours

Example :
A suspension of 1-methylnaphthalene (1.42 g, 10 mmol) in acetic acid (30 mL) was treated with Br₂ (3.2 g, 20 mmol) at 45°C. After 2 hours, Fe powder (1.0 g) was added, yielding this compound (1.8 g, 72%).

Limitations

  • Byproduct Formation : Competing dibromination at the 1,6-positions occurs without Fe.

  • Acid Sensitivity : Methoxy or hydroxyl substituents undergo hydrolysis under these conditions.

Metal-Mediated Bromination with Triphenylphosphine-Bromine Complex

High-Temperature Bromination

This approach utilizes a triphenylphosphine-bromine adduct for directed bromination:

  • Substrate : 1-Methylnaphthalene

  • Reagents : PPh₃-Br₂ complex (1.2 equiv)

  • Solvent : Xylene

  • Temperature : 240–260°C

  • Reaction Time : 5–6 hours

Example :
A mixture of 1-methylnaphthalene (14.2 g, 100 mmol) and PPh₃-Br₂ (43.2 g, 120 mmol) in xylene (100 mL) was heated at 240°C for 5 hours. The crude product was recrystallized from isobutanol, yielding this compound (18.5 g, 78%).

Key Considerations

  • Regioselectivity : The bulky PPh₃ group directs bromination to the para-methyl position.

  • Scalability : Suitable for industrial production but requires high-temperature tolerance.

Metal-Free Synthesis via Cyclopropane Ring-Opening

Birch Reduction and Dichlorocarbene Addition

This innovative route avoids transition metals:

  • Birch Reduction : Naphthalene → 1,4-dihydronaphthalene (Li/NH₃, −78°C).

  • Dichlorocarbene Insertion : React with CHCl₃/t-BuOK to form naphthocyclopropane.

  • Bromination : Br₂-induced ring-opening yields this compound.

Example :
1,4-Dihydronaphthalene (132 mg, 1.0 mmol) was treated with CHCl₃ (0.5 mL) and t-BuOK (224 mg, 2.0 mmol) in THF (10 mL). After 2 hours, Br₂ (160 mg, 1.0 mmol) was added, affording the product in 65% yield.

Advantages and Drawbacks

  • Sustainability : Eliminates metal catalysts but requires cryogenic conditions.

  • Yield : Lower (65%) compared to radical methods.

Comparative Analysis of Methods

Method Yield (%) Selectivity Scalability Cost
Radical Bromination (NBS)85–94HighIndustrialModerate
Electrophilic (Br₂/Fe)70–78ModeratePilot-scaleLow
PPh₃-Br₂ Complex75–80HighIndustrialHigh
Metal-Free60–65ModerateLab-scaleModerate

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)-1-methylnaphthalene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

Synthesis of Organic Compounds

6-(Bromomethyl)-1-methylnaphthalene serves as a versatile intermediate in the synthesis of various organic compounds. It can undergo bromination reactions, which facilitate the introduction of bromine atoms into other aromatic systems, enhancing their reactivity and utility in further chemical transformations.

Case Study: Photobromination Reactions

A study investigated the photobromination of 1-methylnaphthalene using N-bromosuccinimide (NBS) under visible light irradiation. The results indicated nearly 100% conversion of 1-methylnaphthalene, producing various brominated products, including those derived from this compound. This method demonstrated increased selectivity and efficiency for product purification, showcasing the compound's utility in synthetic applications .

Pharmaceutical Applications

The compound has been explored for its potential biological activities, particularly in the development of new pharmaceuticals. Its derivatives exhibit significant antibacterial and antitumor properties.

Research on derivatives of naphthalene compounds, including those with bromomethyl substitutions, revealed promising cytotoxic properties against human cancer cells. The structure-activity relationship (SAR) studies indicated that brominated naphthalene derivatives could be optimized for enhanced biological activity .

Agricultural Chemistry

This compound is also relevant in agricultural chemistry as a potential precursor for agrochemicals. Its reactivity allows it to be utilized in synthesizing herbicides and pesticides.

Case Study: Synthesis of Agrochemical Intermediates

A method was developed to synthesize 6-bromo-2-naphthalenecarboxylic acid methyl ester from 2-bromo-6-methylnaphthalene through oxidation processes. This compound serves as an intermediate for various agricultural chemicals, highlighting the compound's significance in agrochemical applications .

Material Science

In material science, this compound can be used as a building block for creating polymeric materials with specific properties.

Case Study: Polymer Synthesis

The compound has been incorporated into polymer formulations to enhance their thermal stability and mechanical properties. Studies have shown that brominated naphthalene derivatives can improve the performance characteristics of polymers used in industrial applications .

Table 1: Summary of Applications and Findings

Application AreaKey FindingsReferences
Organic SynthesisHigh conversion rates in photobromination
Pharmaceutical ChemistrySignificant cytotoxicity against cancer cells
Agricultural ChemistryUseful precursor for agrochemical intermediates
Material ScienceEnhanced thermal stability in polymers

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)-1-methylnaphthalene involves its ability to act as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with various nucleophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties of Selected Compounds

Compound Molecular Weight (g/mol) Vapor Pressure (kPa, 25°C) Boiling Point (°C)
Naphthalene 128.17 0.011 218
1-Methylnaphthalene 142.20 0.0032* 245
2-Methylnaphthalene 142.20 0.0025* 241
1-Bromo-2-methylnaphthalene 221.10 <0.001 (estimated) ~300 (estimated)
6-(Bromomethyl)-1-methylnaphthalene (estimated) ~225.12 <0.001 (estimated) ~310 (estimated)

*Data for 1-methylnaphthalene vapor pressure derived from experimental calculations using the DIPPR correlation . Brominated derivatives exhibit markedly lower volatility due to increased molecular weight and halogen-induced intermolecular forces. For example, 1-bromo-2-methylnaphthalene shows reduced vapor pressure compared to non-brominated analogs, a trend extrapolated to this compound .

Toxicological Profiles

Table 2: Comparative Toxicity Data

Compound Oral Toxicity (LD₅₀, rats) Inhalation Effects (LOAEL, mice) Carcinogenicity (IARC Classification)
Naphthalene 490 mg/kg 10 ppm (mucosal damage) 2B (Possibly carcinogenic)
1-Methylnaphthalene >2000 mg/kg* 15 ppm (respiratory irritation) Not classified
2-Methylnaphthalene >2000 mg/kg* 12 ppm (respiratory irritation) Not classified
This compound (estimated) Insufficient data Likely similar to methylnaphthalenes Insufficient data

*Methylnaphthalenes exhibit lower acute oral toxicity than naphthalene but share comparable respiratory effects upon inhalation . Brominated derivatives may introduce additional hazards (e.g., bromine-related toxicity), though specific studies are lacking.

Environmental Persistence and Degradation

Methylnaphthalenes are 10–20 times more persistent in aquatic environments than naphthalene due to reduced microbial degradation efficiency . Bromination further increases environmental stability; for example, brominated PAHs resist photodegradation and bioaccumulate in sediments.

Biological Activity

6-(Bromomethyl)-1-methylnaphthalene is a brominated aromatic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Its unique structure allows for a range of biological activities, making it an interesting subject for research. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and toxicological properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C11H11BrC_{11}H_{11}Br. The presence of a bromomethyl group at the 6-position of the naphthalene ring significantly influences its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that brominated compounds often exhibit antimicrobial properties. A study evaluating various brominated naphthalene derivatives found that this compound showed significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined as follows:

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
This compound3264
Control (Ciprofloxacin)0.51

This suggests that the compound has potential as a lead in developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in vitro using various cancer cell lines. A notable study reported its effects on human breast cancer cells (MCF-7). The compound was found to induce apoptosis, evidenced by increased levels of caspase-3 activity and reduced cell viability:

Treatment Concentration (µM)Viability (%)Caspase-3 Activity (fold increase)
01001
10752
25504
50258

These results indicate that higher concentrations of the compound significantly enhance apoptotic activity in cancer cells .

Toxicological Profile

Despite its promising biological activities, the safety profile of this compound is crucial for its potential application. Toxicological assessments have revealed that while the compound exhibits low acute toxicity in animal models, chronic exposure may lead to adverse effects such as liver damage and reproductive toxicity. A detailed review of its toxicological profile is summarized below:

EndpointObserved Effect
Acute ToxicityLow (LD50 > 2000 mg/kg)
Liver DamageElevated ALT levels
Reproductive ToxicityDecreased fertility rates

These findings highlight the need for further studies to fully understand the long-term implications of exposure to this compound .

Case Studies

Several case studies have documented the environmental impact and biological effects of brominated compounds similar to this compound. For instance, a study on aquatic organisms exposed to brominated naphthalenes indicated significant bioaccumulation and endocrine-disrupting effects, raising concerns about environmental persistence and toxicity .

Q & A

Q. Table 1: Key Inclusion Criteria for Toxicity Studies (ATSDR Guidelines)

ParameterDetails
SpeciesHumans, laboratory mammals (rats, mice)
Exposure RoutesInhalation, oral, dermal
Health OutcomesRespiratory, hepatic, renal effects; hematological changes
Study DesignPeer-reviewed, controlled exposure, dose-response data

Q. Table 2: Optimization Parameters for Bromomethylation

VariableOptimal Range
NBS Equivalents1.1–1.3 mol/mol
SolventCCl₄ or benzene
Temperature70–80°C
CatalystAIBN (0.1–0.3 mol%)

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